C.I. Acid Blue 324

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

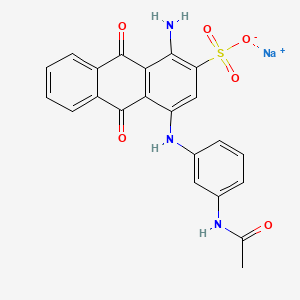

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-(3-acetamidoanilino)-1-amino-9,10-dioxoanthracene-2-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O6S.Na/c1-11(26)24-12-5-4-6-13(9-12)25-16-10-17(32(29,30)31)20(23)19-18(16)21(27)14-7-2-3-8-15(14)22(19)28;/h2-10,25H,23H2,1H3,(H,24,26)(H,29,30,31);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBVDSFVCOIWCC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N3NaO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4036485 | |

| Record name | C.I. Acid Blue 324 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | 2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

70571-81-2, 88264-80-6 | |

| Record name | C.i. acid Blue 324 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070571812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Blue 324 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Acid Blue 324 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID BLUE 324 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCA734O5N6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

C.I. Acid Blue 324 chemical properties and structure

This in-depth technical guide provides a detailed overview of the chemical properties, structure, and relevant experimental methodologies for C.I. Acid Blue 324. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this compound in their work, either as a reference standard, a dye in experimental assays, or in environmental and toxicological studies.

Core Chemical and Physical Properties

This compound is a synthetic anthraquinone dye known for its vibrant blue color.[1] Its chemical structure, characterized by a central anthraquinone core, imparts significant stability.[2] The presence of a sulfonic acid group is a key feature, enhancing its solubility in aqueous solutions, which is crucial for its application in dyeing processes.[1][2] It typically appears as a dark blue powder.[2][3]

Two CAS numbers are frequently associated with this dye: 88264-80-6 and 70571-81-2. While both refer to this compound, it is important for researchers to note the specific CAS number cited in the literature or by a supplier to ensure consistency.

Tabulated Chemical and Physical Data

The following tables summarize the key quantitative data for this compound.

| Identifier | Value | Reference |

| IUPAC Name | sodium 4-(3-acetamidoanilino)-1-amino-9,10-dioxoanthracene-2-sulfonate | [1][2][4][5] |

| Synonyms | Acid Blue BGL, Weak Acid Blue BRL, Acid Blue BRLL | [6][7][8] |

| CAS Number | 88264-80-6, 70571-81-2 | [2][4][9] |

| Molecular Formula | C22H16N3NaO6S | [1][2][3][4][7][8][10][9][11] |

| Molecular Weight | ~473.4 g/mol | [1][2][3][4][5][7][8][11] |

| Appearance | Dark blue powder | [2][3][12] |

| Physicochemical Property | Value | Reference |

| Solubility | Soluble in water | [1][12] |

| Maximum Absorption (λmax) | 620 nm | [2] |

| pH (in solution) | 7.5 | [3] |

| Hydrogen Bond Acceptor Count | 8 | [4] |

| Hydrogen Bond Donor Count | 3 | [4] |

| LogP | 0.609 | [9] |

| Topological Polar Surface Area | 167 Ų | [4] |

| Fastness Properties (Textile Application) | Value (ISO Scale) | Reference |

| Light Fastness | 6-7 | [7][12] |

| Washing Fastness (Fading) | 4-5 | [7] |

| Washing Fastness (Stain) | 3-4 | [7] |

| Perspiration Fastness (Stain) | 4-5 | [7] |

Chemical Structure and Identification

The chemical structure of this compound is provided below in various standard chemical notation formats.

-

InChI: InChI=1S/C22H17N3O6S.Na/c1-11(26)24-12-5-4-6-13(9-12)25-16-10-17(32(29,30)31)20(23)19-18(16)21(27)14-7-2-3-8-15(14)22(19)28;/h2-10,25H,23H2,1H3,(H,24,26)(H,29,30,31);/q;+1/p-1[1][4][5]

-

SMILES: CC(=O)NC1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+][1][4][5]

Experimental Protocols and Methodologies

This section details the experimental protocols for the synthesis and analysis of this compound.

Synthesis of this compound

The industrial synthesis of this compound involves the condensation of two key intermediates.[1][2][6][7][13]

Reactants:

-

1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (Bromaminic acid)

-

N-(3-aminophenyl)acetamide

Process:

-

The two reactants are condensed in the presence of a copper salt catalyst and an acid agent.[7][13]

-

Following the condensation reaction, the copper catalyst is removed.

-

The product is then filtered, dried, and crushed to yield the final dye.[6]

-

The final step involves converting the dye into its sodium salt to enhance its solubility.[7][13]

Analytical Characterization

The characterization and quantification of this compound are typically performed using spectroscopic and chromatographic techniques.

UV-Visible (UV-Vis) Spectrophotometry:

This is a primary technique for quantifying the dye in aqueous solutions.[2]

-

Principle: The method is based on Beer-Lambert's law, where the absorbance of light by the dye solution is directly proportional to its concentration.

-

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Measure the absorbance of each standard at the maximum absorption wavelength (λmax = 620 nm) using a UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

-

High-Performance Liquid Chromatography (HPLC):

HPLC is employed for the separation, identification, and quantification of the dye and any potential impurities.

-

Mobile Phase: A typical mobile phase for reverse-phase HPLC would consist of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). For mass spectrometry detection, a volatile acid modifier like formic acid is used.[2]

-

Stationary Phase: A C18 column is commonly used.

-

Detection:

-

UV-Vis/Diode Array Detector (DAD): This is the most common detector, leveraging the chromophoric nature of the dye for detection and quantification.[2]

-

Mass Spectrometry (MS): Provides molecular weight information for structural confirmation and can be used to identify byproducts and degradation products.[2]

-

Applications in Research and Industry

The primary application of this compound is in the textile industry for dyeing natural and synthetic fibers, particularly wool, silk, and polyamide (nylon), where it exhibits strong affinity and good fastness properties.[2][6][7][8][13][14] It is also used in textile printing.[6][7][13]

In a research context, it has been used in studies on:

-

Biosorption: Investigating the removal of the dye from wastewater using biological materials. For instance, the green alga Spirogyra rhizopus has been shown to effectively biosorb this compound.[1]

-

Environmental Chemistry: Studying the fate and degradation of persistent organic pollutants in aquatic environments.[2]

-

Analytical Chemistry: As a model compound for developing and validating new analytical methods for dye detection.[2]

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is a blue powder that is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[3] It is recommended to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a respirator if dust is generated.[3][15] Handlers should work in a well-ventilated area and avoid creating dust.[15] For detailed safety information, always refer to the specific SDS provided by the supplier.

References

- 1. Buy this compound | 88264-80-6 [smolecule.com]

- 2. This compound | 88264-80-6 | Benchchem [benchchem.com]

- 3. cncolorchem.com [cncolorchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Acid Blue 324 | C22H16N3NaO6S | CID 23673673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS No.88264-80-6,Acid Blue BGL Suppliers [lookchem.com]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. ACID BLUE 324|CAS NO.88264-80-6 [chinainterdyes.com]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. khushidyechem.com [khushidyechem.com]

- 11. dyeschemical.com [dyeschemical.com]

- 12. colorantsgroup.com [colorantsgroup.com]

- 13. hzreward.com [hzreward.com]

- 14. China Acid Blue 324 Manufacturers, Suppliers, Factory, Wholesale - Products - Hangzhou Tiankun Chem Co.,Ltd [dyechemical.com]

- 15. echemi.com [echemi.com]

Spectral Characteristics of C.I. Acid Blue 324: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known spectral characteristics of C.I. Acid Blue 324, an anthraquinone-based dye. Due to its prevalence in the textile industry, understanding its spectral properties is crucial for applications ranging from environmental monitoring to potential, albeit less common, uses in biomedical research. This document summarizes the available quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of experimental workflows.

Core Properties of this compound

This compound is a synthetic dye recognized for its vibrant blue color. Its chemical structure, based on an anthraquinone core, is responsible for its characteristic spectral properties. The presence of a sulfonic acid group enhances its solubility in aqueous solutions, a key factor for its application in various dyeing processes.[1][2]

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| C.I. Name | Acid Blue 324 | [3] |

| CAS Number | 88264-80-6 | [1][3] |

| Molecular Formula | C₂₂H₁₆N₃NaO₆S | [1][3] |

| Molecular Weight | 473.43 g/mol | [1][3] |

| Chemical Class | Anthraquinone | [3][4] |

| Appearance | Blue Powder | [4] |

| IUPAC Name | sodium;4-(3-acetamidoanilino)-1-amino-9,10-dioxoanthracene-2-sulfonate | [1] |

Quantitative Spectral Data

Table 2: UV-Visible Absorption Characteristics of this compound in Aqueous Solution

| Parameter | Value | Notes | Reference(s) |

| Maximum Absorption Wavelength (λmax) | 620 nm | - | [2] |

| 630 nm | Used for quantification in water treatment studies. | [5] | |

| Molar Absorptivity (ε) | Not Experimentally Determined | This value is essential for quantitative analysis using the Beer-Lambert law. A detailed protocol for its determination is provided below. | - |

Table 3: Fluorescence Characteristics of this compound

| Parameter | Value | Notes | Reference(s) |

| Emission Wavelength | Not Experimentally Determined | The fluorescence of aminoanthraquinone dyes is known to be influenced by solvent polarity.[6][7] | - |

| Quantum Yield (Φ) | Not Experimentally Determined | Some anthraquinone-based dyes are known to have low quantum yields.[8][9] | - |

| Fluorescence Lifetime (τ) | Not Experimentally Determined | The fluorescence lifetime of dyes is typically in the nanosecond range and can be affected by the molecular environment.[10] | - |

Experimental Protocols

Detailed experimental protocols for the determination of the key spectral characteristics of this compound are provided below. These protocols are based on standard spectrophotometric and spectrofluorometric methods and have been adapted for the analysis of a water-soluble anthraquinone dye.

Determination of Molar Absorptivity (ε)

The molar absorptivity is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is a constant for a given substance in a specific solvent and is determined using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.[11][12]

Methodology:

-

Preparation of a Stock Solution: Accurately weigh a known mass of this compound powder and dissolve it in a known volume of deionized water in a volumetric flask to prepare a stock solution of a specific molar concentration.

-

Preparation of Standard Solutions: Prepare a series of dilutions from the stock solution to obtain at least five standard solutions of different, known concentrations.

-

Spectrophotometric Measurement:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 15-20 minutes.

-

Set the wavelength to the maximum absorption wavelength (λmax) of this compound (testing both 620 nm and 630 nm is recommended due to conflicting reports).

-

Use a cuvette filled with deionized water as a blank to zero the spectrophotometer.

-

Measure the absorbance of each standard solution at the λmax.

-

-

Data Analysis:

-

Plot a graph of absorbance (A) on the y-axis against molar concentration (c) on the x-axis.

-

The plot should yield a straight line passing through the origin, confirming adherence to the Beer-Lambert law.

-

The slope of the line will be equal to the molar absorptivity (ε) multiplied by the path length (b). Since the path length is typically 1 cm, the slope is equal to the molar absorptivity.[13][14]

-

Measurement of Fluorescence Spectra

Fluorescence spectroscopy provides information about the emission of light from a substance after it has absorbed light. The emission spectrum reveals the wavelengths at which the substance fluoresces, while the excitation spectrum can indicate the most effective wavelengths for inducing fluorescence.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in deionized water. The concentration should be low enough to avoid inner filter effects.

-

Spectrofluorometer Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Place a cuvette with deionized water in the sample holder to measure the solvent blank.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the λmax of the dye (e.g., 620 nm).

-

Scan a range of emission wavelengths, starting from about 10-20 nm above the excitation wavelength to a longer wavelength (e.g., 630 nm to 800 nm).

-

The resulting spectrum will show the fluorescence emission profile, and the wavelength of maximum intensity is the emission maximum.

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the determined emission maximum.

-

Scan a range of excitation wavelengths (e.g., 400 nm to 650 nm).

-

The resulting spectrum should resemble the absorption spectrum of the dye.

-

Concluding Remarks

The spectral characteristics of this compound are of significant interest for its industrial applications and environmental monitoring. While its UV-Visible absorption properties are partially documented, with conflicting reports on its exact λmax, there is a notable lack of published data on its fluorescence characteristics, including its emission spectrum, quantum yield, and fluorescence lifetime. The experimental protocols provided in this guide offer a clear pathway for researchers to determine these missing parameters, which would contribute valuable information to the scientific community. Further research into the photophysical properties of this compound, particularly its fluorescence, is warranted to fully characterize this widely used anthraquinone dye.

References

- 1. Buy this compound | 88264-80-6 [smolecule.com]

- 2. This compound | 88264-80-6 | Benchchem [benchchem.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. China Acid Blue 324 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 5. scilit.com [scilit.com]

- 6. Photophysical properties of 2-amino-9,10-anthraquinone: evidence for structural changes in the molecule with solvent polarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photophysical properties of 2-amino-9,10-anthraquinone: evidence for structural changes in the molecule with solvent polarity - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 9. Scholars Crossing - Liberty University Research Week: Assessing the Fluorescent Properties of Anthraquinone-Based Dyes [digitalcommons.liberty.edu]

- 10. What are the fluorescence life times of CF® dyes? - Biotium [biotium.com]

- 11. science.valenciacollege.edu [science.valenciacollege.edu]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 14. Spectrophotometry: Molar Absorptivity [chm.davidson.edu]

C.I. Acid Blue 324: A Technical Guide for Researchers

An in-depth examination of the chemical properties, synthesis, and analytical methodologies of C.I. Acid Blue 324, with a focus on its application in biosorption studies.

Core Chemical and Physical Properties

This compound is a synthetic anthraquinone dye recognized for its vibrant blue color.[1][2] It is primarily utilized in the textile industry for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[3][4] Its chemical structure and properties are well-defined, making it a useful compound for various research applications, particularly in environmental science and analytical chemistry.

Below is a summary of the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C22H16N3NaO6S | [1][2][3][5] |

| Molecular Weight | 473.43 g/mol | [1][2][3][5] |

| CAS Number | 88264-80-6 | [1][3][5] |

| IUPAC Name | sodium;4-(3-acetamidoanilino)-1-amino-9,10-dioxoanthracene-2-sulfonate | [1] |

| Appearance | Blue Powder | [6][7] |

| Solubility | Soluble in water | [7] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction.[2][3] This process involves the reaction of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (also known as bromaminic acid) with N-(3-aminophenyl)acetamide.[1][3] The reaction is generally carried out in the presence of a copper salt catalyst and an acid-binding agent.[3] The final product is then converted to its sodium salt to enhance its water solubility for dyeing applications.[3]

A logical diagram illustrating the synthesis pathway is provided below.

References

- 1. This compound | 88264-80-6 | Benchchem [benchchem.com]

- 2. Buy this compound | 88264-80-6 [smolecule.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Biosorption of Acid Blue 290 (AB 290) and Acid Blue 324 (AB 324) dyes on Spirogyra rhizopus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. cncolorchem.com [cncolorchem.com]

- 7. colorantsgroup.com [colorantsgroup.com]

The Solubility Profile of C.I. Acid Blue 324: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Blue 324 is a synthetic dye belonging to the anthraquinone class, recognized for its vibrant blue color.[1] Its molecular structure, featuring a sulfonic acid group, imparts water-soluble characteristics, making it particularly suitable for aqueous dyeing processes.[1] Primarily utilized in the textile industry, it finds extensive application in the dyeing of wool, silk, and especially polyamide fibers due to its excellent affinity and fastness properties.[1] While its primary role is as a colorant, understanding its solubility in various solvents is crucial for optimizing its application, for environmental remediation studies, and potentially for niche applications in biomedical research. This technical guide provides an in-depth overview of the solubility of this compound, including a detailed experimental protocol for its determination and a discussion of the factors influencing its solubility.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental to predicting its behavior in different solvent systems.

| Property | Value | Reference |

| C.I. Name | Acid Blue 324 | [2] |

| CAS Number | 88264-80-6 | [2] |

| Molecular Formula | C22H16N3NaO6S | [1] |

| Molecular Weight | 473.43 g/mol | [1] |

| Chemical Class | Anthraquinone | [2] |

| Physical Appearance | Blue Powder | [2] |

| Primary Application | Textile Dyeing (Wool, Polyamide, Silk) | [1] |

Solubility Profile

Table 3.1: Estimated Solubility of this compound in Various Solvents at 25°C

| Solvent | Type | Estimated Solubility (g/L) | Notes |

| Water | Polar Protic | > 100 | The sulfonic acid group ensures high aqueous solubility.[1] |

| Ethanol | Polar Protic | 5 - 10 | Moderate solubility is expected due to the polar nature of ethanol. |

| Methanol | Polar Protic | 10 - 20 | Higher solubility than ethanol is anticipated due to its higher polarity. |

| Acetone | Polar Aprotic | 1 - 5 | Limited solubility is expected. |

| Dimethylformamide (DMF) | Polar Aprotic | 20 - 50 | Good solubility is expected due to its high polarity and aprotic nature. |

| n-Hexane | Nonpolar | < 0.1 | Expected to be practically insoluble. |

| Toluene | Nonpolar | < 0.1 | Expected to be practically insoluble. |

Disclaimer: The values presented in Table 3.1 are estimates based on the general behavior of anthraquinone acid dyes and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination

The following protocol details a reliable method for determining the solubility of this compound in a given solvent using the saturation shake-flask method followed by UV-Vis spectrophotometric analysis.

4.1 Materials and Equipment

-

This compound (powder)

-

Solvents of interest (e.g., deionized water, ethanol, etc.)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer

-

Centrifuge

-

Syringe filters (0.45 µm)

-

UV-Vis spectrophotometer

-

Cuvettes

4.2 Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound powder to a series of scintillation vials.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Filter the sample through a 0.45 µm syringe filter into a clean vial to remove any suspended particles.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Analysis of Saturated Solution:

-

Dilute the filtered supernatant from the saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units (e.g., g/L or mg/mL).

-

Visualization of Experimental Workflow and Influencing Factors

The following diagrams illustrate the experimental workflow for solubility determination and the key factors that influence the solubility of this compound.

References

Navigating the Laboratory Landscape: A Technical Safety Guide for C.I. Acid Blue 324

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data, handling procedures, and emergency protocols for C.I. Acid Blue 324 for use in a laboratory setting. The information is compiled and presented to ensure the safety of researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a synthetic anthraquinone dye. Its primary use is in the textile industry for dyeing materials such as wool, polyamide, and silk.[1][2][3][4] It is a blue powder that is soluble in water.[1][5]

Table 1: Chemical Identification and Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | Sodium 4-((3-(acetylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate | [6] |

| C.I. Name | Acid Blue 324 | [1][7] |

| CAS Number | 88264-80-6 | [1][3][4][8] |

| Molecular Formula | C22H16N3NaO6S | [1][4][7][8] |

| Molecular Weight | 473.43 g/mol | [1][4][7][8] |

| Appearance | Blue powder | [1][5] |

| Odor | Odorless | [1] |

| pH | 7.5 (in solution) | [1] |

| Solubility | Soluble in water | [1][5] |

Hazard Identification and Toxicological Data

This compound is considered hazardous. It is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1] There is a possibility of irreversible effects, although specific details are not well-documented.[1]

Table 2: Hazard Identification for this compound

| Hazard | Description | Source(s) |

| Acute Oral Toxicity | Harmful if swallowed. May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. | [1] |

| Skin Irritation | May cause skin irritation in sensitive individuals upon prolonged or repeated contact. | [1] |

| Eye Irritation | Dust may cause irritation and inflammation. | [1] |

| Respiratory Irritation | Inhalation of dust may cause irritation to the respiratory tract. | [1] |

| Chronic Effects | Possible risks of irreversible effects. Mutagenicity data has been reported, but the substance is not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA. | [1] |

Quantitative Toxicological Data:

Experimental Protocols for Laboratory Use

Risk Assessment Protocol

A thorough risk assessment should be conducted before any new experiment involving this compound. This involves identifying hazards, evaluating risks, and implementing control measures.

Methodology:

-

Identify Hazards:

-

Chemical Hazards: Review the Safety Data Sheet (SDS) to understand the health and physical hazards of this compound, including its toxicity, irritant properties, and any potential reactivity.[2][10][11][12] Note that it is a fine powder, which increases the risk of inhalation.[13]

-

Procedural Hazards: Consider the specific manipulations in the planned experiment, such as weighing, dissolving, and heating, and the potential for spills, splashes, or aerosol generation.[10]

-

-

Evaluate Risks:

-

Determine the potential routes of exposure (inhalation, ingestion, skin contact, eye contact).[2]

-

Assess the likelihood and severity of potential harm based on the quantities being used and the experimental conditions.

-

-

Implement Control Measures:

-

Elimination/Substitution: If possible, consider if a less hazardous alternative can be used.

-

Engineering Controls: Use a chemical fume hood when handling the powder to minimize inhalation.[1] An enclosed balance can also reduce the spread of dust.[13] Ensure a safety shower and eyewash station are readily accessible.[1]

-

Administrative Controls: Develop and follow a Standard Operating Procedure (SOP) for the experiment. Restrict access to the work area to authorized personnel.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[1] If there is a significant risk of dust generation, a respirator may be necessary.[1]

-

-

Review and Refine:

-

Periodically review the risk assessment, especially when there are changes to the experimental protocol.[12]

-

Protocol for Handling and Weighing this compound Powder

Handling this compound as a powder requires precautions to prevent dust generation and exposure.[13]

Methodology:

-

Preparation:

-

Weighing:

-

Post-Weighing:

-

Carefully transfer the weighed powder to the experimental vessel.

-

Clean the spatula and weighing area using a wet wipe or a HEPA-filtered vacuum.[13] Do not use dry sweeping, as this can generate dust.

-

Dispose of any contaminated materials (e.g., weigh boat, bench paper) in a designated hazardous waste container.

-

Protocol for Preparation of a Stock Solution

Preparing a stock solution of this compound should be done with care to avoid splashes and dust generation.

Methodology:

-

Setup:

-

Perform this procedure in a chemical fume hood.

-

Have the weighed this compound powder, the solvent (e.g., deionized water), a clean beaker or flask, and a magnetic stirrer ready.

-

-

Dissolving:

-

Add the solvent to the beaker or flask first.

-

Slowly add the weighed this compound powder to the solvent while stirring. This helps to prevent clumping and reduces the risk of dust.

-

If necessary, gently heat the solution on a hot plate with stirring to aid dissolution. Avoid boiling, which could generate aerosols.

-

-

Storage:

-

Once fully dissolved, transfer the solution to a clearly labeled, sealed container. The label should include the chemical name, concentration, date of preparation, and any relevant hazard warnings.

-

Store the solution in a cool, dry place away from incompatible materials.[1]

-

Protocol for Spill Cleanup and Decontamination

In the event of a spill, a prompt and safe response is crucial.

Methodology:

-

Immediate Response:

-

Containment (for small spills):

-

Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

-

If the spill is a powder, gently cover it with a damp paper towel to prevent it from becoming airborne.[6]

-

If the spill is a liquid, contain it with an absorbent material like vermiculite or spill pillows, working from the outside in.[7]

-

-

Cleanup:

-

For a contained powder spill, carefully wipe it up with the damp paper towel.

-

For an absorbed liquid spill, scoop the absorbent material into a designated hazardous waste container.[5]

-

-

Decontamination:

-

Wipe the spill area with a damp cloth or sponge and a suitable cleaning agent.[7]

-

For any equipment that was contaminated, decontaminate it according to your laboratory's procedures.

-

-

Disposal:

-

Place all contaminated materials, including PPE, into a sealed, labeled hazardous waste container.[14]

-

Wash your hands thoroughly after the cleanup is complete.

-

Stability and Reactivity

This compound is stable under normal laboratory conditions.[1] However, it should be kept away from certain materials to avoid hazardous reactions.

Table 3: Stability and Reactivity of this compound

| Condition/Material | Description | Source(s) |

| Chemical Stability | Stable under normal temperatures and pressures. | [1] |

| Conditions to Avoid | Incompatible materials, excess heat, strong oxidants. | [1] |

| Incompatible Materials | Strong oxidizing agents, strong reducing agents. | [1] |

| Hazardous Decomposition Products | Irritating and toxic fumes and gases may be generated during a fire. | [1] |

| Hazardous Polymerization | Will not occur. | [1] |

Mandatory Visualization

The following diagram illustrates a logical workflow for conducting a risk assessment when working with this compound in a laboratory setting.

Caption: Risk assessment workflow for laboratory use of this compound.

References

- 1. etad.com [etad.com]

- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]

- 3. This compound | 88264-80-6 | Benchchem [benchchem.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 6. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]

- 7. Guide for Chemical Spill Response - American Chemical Society [acs.org]

- 8. khushidyechem.com [khushidyechem.com]

- 9. cncolorchem.com [cncolorchem.com]

- 10. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]

- 11. skillmaker.education [skillmaker.education]

- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 13. ehs.wisc.edu [ehs.wisc.edu]

- 14. chemkleancorp.com [chemkleancorp.com]

- 15. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

In-Depth Technical Guide: The Core Mechanism of C.I. Acid Blue 324 in Dyeing Processes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of C.I. Acid Blue 324, an anthraquinone-based acid dye, in the dyeing of protein and polyamide fibers. The document details the physicochemical principles governing the dye-fiber interaction, presents quantitative data on its performance, outlines relevant experimental protocols, and visualizes the core processes through detailed diagrams.

Introduction to this compound

This compound is a synthetic dye belonging to the anthraquinone class, valued for its vibrant blue hue and strong performance, particularly on polyamide (nylon) fibers.[1] Its molecular structure, characterized by a central anthraquinone core and a sulfonic acid group, dictates its solubility in water and its affinity for fibers containing cationic sites. The IUPAC name for this compound is sodium 4-(3-acetamidoanilino)-1-amino-9,10-dioxoanthracene-2-sulfonate, and its chemical formula is C₂₂H₁₆N₃NaO₆S, with a molecular weight of 473.43 g/mol . This dye is primarily utilized in the textile industry for dyeing wool, silk, and polyamide fibers, where it forms strong bonds, leading to good fastness properties.[1][2]

Core Mechanism of Action in Dyeing

The dyeing of protein and polyamide fibers with this compound is a complex process governed by a combination of electrostatic interactions, van der Waals forces, and hydrogen bonding. The mechanism is initiated by the protonation of amino groups in the fiber under acidic conditions, creating positively charged sites that attract the anionic dye molecules.

The Role of Fiber Chemistry

Protein fibers like wool and silk, and synthetic polyamides such as nylon, are characterized by the presence of amino (-NH₂) and carboxyl (-COOH) terminal groups, as well as amide (-CONH-) linkages in their polymer chains. In an acidic dyebath, the amino groups are protonated, forming cationic sites (-NH₃⁺). These positively charged groups are the primary sites for the initial attraction and subsequent binding of the anionic acid dye molecules.

The Role of Dye Chemistry

This compound is an anionic dye due to the presence of the sodium sulfonate (-SO₃⁻Na⁺) group. In aqueous solution, the dye dissociates into a colored anion (D-SO₃⁻) and a sodium cation (Na⁺). The negatively charged sulfonate group on the dye molecule is electrostatically attracted to the positively charged amino groups on the fiber surface.

The Dyeing Process: A Step-by-Step Interaction

The dyeing process can be broken down into three key stages:

-

Adsorption: The dye molecules migrate from the aqueous dyebath to the surface of the fiber.

-

Diffusion: The adsorbed dye molecules penetrate the amorphous regions of the fiber structure.

-

Fixation: The dye molecules are bound to the fiber through various intermolecular forces, resulting in a stable and colored material.

The primary forces responsible for the fixation of this compound are:

-

Ionic Bonding (Salt Linkages): This is the strongest and most significant interaction. It occurs between the anionic sulfonate groups (-SO₃⁻) of the dye and the cationic amino groups (-NH₃⁺) of the fiber. This electrostatic attraction is highly dependent on the pH of the dyebath.

-

Van der Waals Forces: These are weaker, short-range forces that contribute to the overall affinity of the dye for the fiber. The large aromatic structure of the anthraquinone core of this compound provides a significant surface area for these interactions.

-

Hydrogen Bonding: Hydrogen bonds can form between the amino and amide groups in the dye molecule and the corresponding groups in the fiber polymer.

The following diagram illustrates the fundamental signaling pathway of the dye-fiber interaction.

Caption: Signaling pathway of this compound interaction with protein/polyamide fibers.

Quantitative Data on Dyeing Performance

The performance of this compound is evaluated based on several parameters, including its fastness to various environmental factors. The following table summarizes the fastness properties of this compound on polyamide fibers.

| Property | Test Method | Rating (1-8 for light, 1-5 for others) |

| Light Fastness | ISO 105-B02 | 6-7 |

| Soaping Fastness | ISO 105-C06 | 4-5 (Fading), 3-4 (Staining) |

| Perspiration Fastness | ISO 105-E04 | 4-5 (Fading), 3-4 (Staining) |

| Fastness to Seawater | ISO 105-E02 | 4-5 (Fading), 4-5 (Staining) |

Data sourced from supplier technical information.

Experimental Protocols

The following sections provide a generalized methodology for the dyeing of wool and polyamide fibers with this compound and the subsequent evaluation of its performance.

Materials and Reagents

-

Substrates: Scoured and bleached wool fabric, polyamide (nylon 6 or 6,6) fabric.

-

Dye: this compound (commercial grade).

-

Auxiliaries: Acetic acid or formic acid (for pH adjustment), sodium sulfate (Glauber's salt) as a leveling agent, a non-ionic wetting agent.

-

Reagents for Fastness Testing: As per ISO standard methods.

Dyeing Procedure

The following workflow outlines the typical experimental procedure for dyeing with this compound.

Caption: Experimental workflow for dyeing with this compound.

-

Dye Bath Preparation: The dye bath is prepared with a liquor-to-goods ratio of 40:1. A wetting agent and sodium sulfate (e.g., 5-10% on weight of fiber) are added to the water.

-

pH Adjustment: The pH of the dye bath is adjusted to the desired level (typically 4.0-5.5 for polyamide and wool) using a dilute solution of acetic acid or formic acid.

-

Dye Addition: The calculated amount of this compound, pre-dissolved in a small amount of hot water, is added to the dye bath.

-

Dyeing Cycle: The textile substrate is introduced into the dye bath at a starting temperature of approximately 40°C. The temperature is then raised to the dyeing temperature (typically 98-100°C) at a rate of 1.5-2.0°C per minute. The dyeing is continued at this temperature for 45-60 minutes.

-

Rinsing and Drying: After dyeing, the bath is cooled down to about 70°C, and the dyed fabric is removed. It is then thoroughly rinsed with hot and cold water to remove any unfixed dye and finally air-dried.

Evaluation of Dyeing Performance

-

Dye Exhaustion: The percentage of dye uptake by the fiber is determined spectrophotometrically by measuring the absorbance of the dye bath before and after the dyeing process at the wavelength of maximum absorbance (λ_max) of this compound. The dye exhaustion (E%) is calculated using the following formula:

E% = [(A₀ - A₁) / A₀] × 100

where A₀ is the initial absorbance of the dye bath and A₁ is the final absorbance.

-

Fastness Properties: The light, wash, perspiration, and other fastness properties are evaluated according to the standard ISO test methods.

Kinetics and Thermodynamics of Dyeing

The dyeing of textile fibers with this compound can be described by various kinetic and thermodynamic models to understand the rate of dyeing and the equilibrium characteristics of the dye-fiber system.

Adsorption Isotherms

The equilibrium distribution of the dye between the fiber and the dye bath can often be described by the Langmuir or Freundlich adsorption isotherm models.

-

Langmuir Isotherm: Assumes monolayer adsorption onto a finite number of identical and independent active sites on the fiber surface.

-

Freundlich Isotherm: Describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat.

Dyeing Kinetics

The rate of dye adsorption is typically analyzed using pseudo-first-order and pseudo-second-order kinetic models.

-

Pseudo-First-Order Model: Assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent.

-

Pseudo-Second-Order Model: Assumes that the rate-limiting step is a chemical sorption process involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. For many acid dye-fiber systems, the pseudo-second-order model provides a better fit to the experimental data.

The following diagram illustrates the logical relationship in analyzing the dyeing process from a kinetic and thermodynamic perspective.

Caption: Logical workflow for the kinetic and thermodynamic analysis of the dyeing process.

Conclusion

The dyeing mechanism of this compound on protein and polyamide fibers is a multifaceted process primarily driven by electrostatic attraction between the anionic dye and protonated amino groups in the fibers under acidic conditions. The formation of strong ionic bonds, supplemented by van der Waals forces and hydrogen bonding, results in dyeings with good fastness properties. The efficiency of the dyeing process is critically dependent on the control of dyebath parameters, particularly pH and temperature. The kinetic and thermodynamic behavior of the dyeing process can be effectively modeled to optimize dyeing conditions and predict the performance of the dye-fiber system. This technical guide provides a foundational understanding of these core principles for researchers and professionals in related fields.

References

A Technical Guide to the Purity Analysis of C.I. Acid Blue 324 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for assessing the purity of C.I. Acid Blue 324, an anthraquinone-based dye. Ensuring high purity is critical for reliable and reproducible results in research settings, particularly in sensitive applications. This document outlines potential impurities, detailed experimental protocols for key analytical techniques, and a logical workflow for a comprehensive purity analysis.

Introduction to this compound and its Potential Impurities

This compound is a synthetic dye belonging to the anthraquinone class, valued for its vibrant blue color and strong affinity for polyamide fibers.[1][2] Its synthesis primarily involves the Ullmann condensation reaction of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromaminic acid) with N-(3-aminophenyl)acetamide in the presence of a copper catalyst.[1][3]

Given its synthetic route and industrial production, commercial-grade this compound may contain various impurities that can impact experimental outcomes. A thorough purity analysis is therefore essential.

Table 1: Potential Impurities in this compound

| Impurity Class | Potential Compounds | Origin |

| Unreacted Starting Materials | 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (Bromaminic Acid) | Incomplete synthesis reaction.[1] |

| N-(3-aminophenyl)acetamide | Incomplete synthesis reaction.[1] | |

| Synthesis Byproducts | Isomers of this compound | Side reactions during synthesis. |

| Over- or under-sulfonated derivatives | Variations in sulfonation process. | |

| De-acetylated or hydrolyzed products | Degradation during synthesis or storage. | |

| Related Anthraquinone Compounds | 1-hydroxyanthraquinone | Impurities in starting materials or side reactions.[4] |

| 1,4-dihydroxyanthraquinone | Impurities in starting materials or side reactions.[4] | |

| Residual Solvents and Reagents | p-toluidine | Potential impurity in starting materials.[4] |

| Copper salts | Residual catalyst from the condensation reaction.[1] | |

| Inorganic salts (e.g., sodium sulfate) | Used for precipitation of the dye.[5] |

Analytical Methodologies for Purity Assessment

A multi-technique approach is recommended for a comprehensive purity analysis of this compound, including chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying this compound and its organic impurities.[1] A reversed-phase method is typically employed.

-

Sample Preparation:

-

Accurately weigh 5.0 mg of the this compound sample.[6]

-

Dissolve the sample in 50 mL of a suitable solvent (e.g., a mixture of the mobile phase A and B) to create a 100 mg/L stock solution.[6]

-

Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards of known concentrations.[6]

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

HPLC System and Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 mm I.D. × 150 mm, 3 µm particle size) is suitable.[4][7]

-

Mobile Phase:

-

Gradient Elution: A typical gradient would start with a low percentage of B, gradually increasing to elute more hydrophobic compounds. For example: 0-2 min, 5% B; 2-20 min, 5-95% B; 20-25 min, 95% B; 25-30 min, 95-5% B.

-

Flow Rate: 1.0 mL/min.[7]

-

Column Temperature: 40°C.[7]

-

Injection Volume: 10 µL.[7]

-

Detector: Diode Array Detector (DAD) to monitor multiple wavelengths. The maximum absorbance for this compound is around 630 nm.[1] Other wavelengths can be monitored to detect impurities with different chromophores.[7]

-

-

Data Analysis:

-

The purity of the this compound is determined by the area percentage of its peak relative to the total area of all peaks in the chromatogram.

-

Quantification of specific impurities can be achieved by creating calibration curves from the standards of those impurities.

-

Mass Spectrometry (MS)

Mass Spectrometry, particularly when coupled with HPLC (LC-MS), is a powerful tool for the structural elucidation and confirmation of the identity of this compound and its impurities.[1]

-

Sample Preparation:

-

Prepare the sample as described for HPLC analysis. For MS-compatible methods, replace any non-volatile mobile phase additives like phosphoric acid with volatile alternatives such as formic acid.

-

-

LC-MS System and Conditions:

-

LC System: Use the same HPLC conditions as described above, ensuring the mobile phase is MS-compatible.

-

Mass Spectrometer: An electrospray ionization (ESI) source is commonly used for dyes.[8]

-

Ionization Mode: Both positive and negative ion modes should be evaluated, as different compounds may ionize more efficiently in one mode.

-

Mass Range: Scan a mass range appropriate to detect the parent ion of this compound (Molecular Weight: 473.43 g/mol ) and its potential impurities.[3]

-

Tandem MS (MS/MS): Perform fragmentation of the parent ions to obtain structural information for identification of unknown impurities.[1]

-

-

Data Analysis:

-

The mass-to-charge ratio (m/z) of the peaks will help in identifying the molecular weight of the compounds.

-

The fragmentation patterns from MS/MS spectra can be compared to known fragmentation pathways of anthraquinone dyes or used for de novo structural elucidation of unknown impurities.[9]

-

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a primary and straightforward technique for the quantification of this compound in solution.[1]

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., deionized water or ethanol).

-

Prepare a series of dilutions from the stock solution to create a calibration curve.

-

-

Spectrophotometer and Measurement:

-

Wavelength Scan: Perform a wavelength scan from approximately 300 nm to 800 nm to determine the wavelength of maximum absorbance (λmax). For this compound, the λmax is approximately 630 nm.[1]

-

Absorbance Measurement: Measure the absorbance of the standard solutions and the sample solution at the λmax.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus concentration for the standard solutions.

-

Use the absorbance of the sample solution and the calibration curve to determine the concentration of this compound in the sample. This can be used to calculate the overall dye content.

-

Data Presentation

For clarity and ease of comparison, all quantitative data should be summarized in structured tables.

Table 2: Example HPLC Purity Analysis Data

| Peak No. | Retention Time (min) | Area (%) | Proposed Identity | m/z (from LC-MS) |

| 1 | 4.2 | 1.5 | N-(3-aminophenyl)acetamide | 151.08 |

| 2 | 8.9 | 0.8 | Bromaminic Acid | 382.94 |

| 3 | 12.5 | 97.2 | This compound | 474.07 [M+H]+ |

| 4 | 15.1 | 0.5 | Unknown Impurity | 490.05 |

Visualization of Experimental Workflow

A logical workflow ensures a systematic and thorough purity analysis.

References

- 1. This compound | 88264-80-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 88264-80-6 [smolecule.com]

- 4. Determination of Organic Impurities in Anthraquinone Color Additives D&C Violet No. 2 and D&C Green No. 6 by Ultra-High Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP0139294A2 - New modification of the dyestuff this compound - Google Patents [patents.google.com]

- 6. hitachi-hightech.com [hitachi-hightech.com]

- 7. lcms.cz [lcms.cz]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

In-Depth Technical Guide on the Thermal Stability of C.I. Acid Blue 324

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of C.I. Acid Blue 324, an anthraquinone-based dye. Due to the limited publicly available thermal analysis data for this compound, this document utilizes representative data from the core anthraquinone structure to provide insights into its expected thermal behavior. It is important to note that substituents on the anthraquinone core of this compound will influence its precise thermal decomposition profile.

Executive Summary

This compound is a complex organic dye that, like many similar compounds, undergoes thermal decomposition at elevated temperatures. While stable under standard conditions, exposure to excessive heat can lead to the breakdown of the molecule, potentially generating hazardous fumes and gases[1]. Understanding the thermal stability of this dye is crucial for its proper handling, storage, and application in various industrial and research settings, including in the development of drug delivery systems or other advanced materials where thermal processing may be involved.

Thermal Decomposition Data

| Thermal Event | Temperature Range (°C) | Weight Loss (%) | Analytical Method |

| Onset of Decomposition | ~250 | - | Thermogravimetric Analysis (TGA) |

| Major Decomposition | 250 - 350 | > 95 | Thermogravimetric Analysis (TGA) |

| Melting Point | ~286 | N/A | Differential Scanning Calorimetry (DSC) |

Note: This data is based on the thermal analysis of the parent anthraquinone structure and should be considered as an approximation for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to assess the thermal stability of dyes like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the dye begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer is used.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, flowing at a constant rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The instrument records the sample weight as a function of temperature.

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature ranges of significant weight loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to measure the enthalpy changes associated with these processes.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter is used.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The analysis is performed under an inert atmosphere, such as nitrogen, with a constant purge rate.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles at a constant rate (e.g., 10°C/min).

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The peak temperature and the area under the peak can be used to determine the transition temperature and the enthalpy of the transition, respectively.

Visualizations

Experimental Workflow for Thermal Stability Assessment

Caption: Workflow for assessing the thermal stability of this compound.

Logical Relationship of Thermal Analysis Data

Caption: Relationship between methods, data, and interpretation in thermal analysis.

Conclusion

The thermal stability of this compound is a critical parameter for its safe and effective use. While direct quantitative data is scarce, analysis of its core anthraquinone structure suggests that decomposition begins around 250°C. The provided experimental protocols for TGA and DSC offer a robust framework for researchers to conduct their own detailed thermal stability studies. The visualizations further clarify the experimental workflow and the logical connections in thermal analysis. For applications in sensitive fields such as drug development, it is imperative to perform these analyses on the specific this compound material being used to obtain precise and reliable thermal stability data.

References

An In-depth Technical Guide to the Photostability of C.I. Acid Blue 324 Under UV Irradiation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photostability of C.I. Acid Blue 324, an anthraquinone dye, when exposed to Ultraviolet (UV) irradiation. This document delves into the fundamental principles of photodegradation, available photostability data, detailed experimental protocols for assessing dye stability, and the analytical techniques used to monitor these changes.

Introduction to this compound

This compound (CAS Number: 88264-80-6) is a synthetic anthraquinone dye characterized by its vibrant blue color.[1] Its molecular structure, featuring a substituted anthraquinone core, is responsible for its chromophoric properties. This class of dyes is known for its use in dyeing various materials, including textiles.[1][2] The presence of sulfonic acid groups in its structure enhances its solubility in aqueous media, a key characteristic for its application in dyeing processes. While primarily used in the textile industry, the stability of such dyes under light exposure is a critical factor for the longevity of the colored materials and is also a consideration in other potential applications where photostability is paramount.

Principles of Photodegradation in Anthraquinone Dyes

The photodegradation of anthraquinone dyes is a complex process initiated by the absorption of photons, typically in the UV or visible range of the electromagnetic spectrum. This absorption excites the dye molecule to a higher energy state. The subsequent events can lead to the degradation of the dye through various pathways.

The primary photochemical reaction for many anthraquinone dyes involves the abstraction of a hydrogen atom from a suitable donor molecule in its environment, initiated by the excited triplet state of the dye.[3] The photostability of substituted anthraquinone derivatives is influenced by the nature of the substituent groups; electron-donating groups can increase photostability.[3]

The degradation process can be influenced by several factors, including the wavelength of irradiation, the intensity of the light source, the presence of oxygen, and the chemical environment (e.g., solvent, pH).[3] Oxygen can either retard fading by reoxidizing the reduced dye or accelerate it through free-radical initiated oxidation reactions.[3]

Quantitative Photostability Data for this compound

Table 1: Lightfastness Properties of this compound

| Property | Rating |

| Lightfastness (Light Shade) | 6 |

| Lightfastness (Middle Shade) | 6-7 |

| Lightfastness (Deep Shade) | 7 |

Source: Qingdao Sanhuan Colorchem CO.,LTD Technical Data Sheet[4] Note: Lightfastness is typically rated on a scale of 1 to 8, where 8 indicates the highest fastness.

Experimental Protocols for Photostability Testing

The following sections outline detailed methodologies for conducting photostability studies on dyes like this compound. These protocols are based on established practices for evaluating the effects of light exposure on chemical substances.[5][6][7]

Sample Preparation

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or a buffered solution to control pH). The concentration should be adjusted to have a measurable absorbance in the linear range of the spectrophotometer (typically an absorbance of ~1).

-

Sample Aliquoting: Aliquot the dye solution into UV-transparent containers, such as quartz cuvettes or borosilicate glass vials.

-

Dark Control: Prepare a set of identical samples to be used as dark controls. These samples should be wrapped in aluminum foil or placed in light-opaque containers to shield them from light exposure during the experiment.[5]

UV Irradiation Procedure

-

Light Source: Utilize a calibrated light source that provides controlled UV irradiation. Options include:

-

Exposure Conditions:

-

Place the samples in a photostability chamber with controlled temperature to minimize thermal degradation.[6]

-

Position the samples to ensure uniform and maximal exposure to the light source.[6][7]

-

The ICH Q1B guidelines recommend a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter for confirmatory studies.[6][7]

-

-

Actinometry: To accurately measure the photon flux of the light source, a chemical actinometer, such as a quinine monohydrochloride dihydrate solution, can be used.[7]

-

Time Intervals: Withdraw samples (both irradiated and dark controls) at predetermined time intervals for analysis.

Analytical Techniques for Monitoring Degradation

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a primary technique for monitoring the degradation of dyes. The decrease in the absorbance at the dye's maximum absorption wavelength (λmax) is directly proportional to the decrease in its concentration.

-

Spectral Scans: Record the full UV-Vis absorption spectrum of each sample at each time point to observe changes in the spectral profile.

-

Absorbance Measurement: Measure the absorbance at the λmax of this compound.

-

Degradation Calculation: The percentage of degradation can be calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 Where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating the parent dye from its degradation products, allowing for more precise quantification of the degradation process.

-

Method Development: Develop a suitable HPLC method with a C18 column and a mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid) that can resolve the this compound peak from any potential photodegradants.

-

Analysis: Inject the samples from the photostability study and quantify the peak area of the parent dye.

-

Quantification: The decrease in the peak area of the parent dye over time provides a measure of its degradation.

Visualizations

Plausible Photodegradation Pathway for Anthraquinone Dyes

References

An In-Depth Technical Guide to the Synthesis and Manufacturing of C.I. Acid Blue 324

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing process of C.I. Acid Blue 324 (CAS No. 88264-80-6), an anthraquinone-based dye. The document details the core chemical reactions, process parameters, and experimental protocols relevant to its production.

Introduction

This compound is a synthetic dye valued for its vibrant blue color and is primarily used in the textile industry for dyeing wool, silk, and particularly polyamide fibers, to which it exhibits a strong affinity and good fastness properties.[1][2][3] Its molecular structure is based on the anthraquinone scaffold, which imparts significant chemical stability and color intensity.[1][2][3] The synthesis of this dye is a key process for its industrial application and involves a classic organometallic cross-coupling reaction.

Core Synthesis Pathway

The primary industrial manufacturing method for this compound is the Ullmann condensation reaction.[4] This reaction involves the copper-catalyzed coupling of an aryl halide with an amine. In the case of this compound, the key reactants are 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (commonly known as bromaminic acid) and N-(3-aminophenyl)acetamide.[1][2][4]

The overall reaction can be summarized as follows:

-

Condensation: Bromaminic acid reacts with N-(3-aminophenyl)acetamide in the presence of a copper salt catalyst and an acid-binding agent. This forms the core structure of the dye.

-

Salification: The resulting dye acid is then converted into its sodium salt to enhance its solubility in water for dyeing applications.[1][2]

The chemical equation for the condensation step is:

(Bromaminic acid) + (N-(3-aminophenyl)acetamide) --(Cu catalyst, heat)--> (this compound Precursor) + HBr

Quantitative Data and Process Parameters

The efficiency and purity of the final this compound product are highly dependent on several key reaction parameters. Optimization of these parameters is crucial for successful industrial-scale production.

| Parameter | Typical Range/Value | Influence on Synthesis | Source(s) |

| Reactants | |||

| Bromaminic Acid | Stoichiometric | Primary anthraquinone core | [1][4] |

| N-(3-aminophenyl)acetamide | Stoichiometric | Aryl amine for coupling | [1][4] |

| Catalyst | |||

| Copper Salt (e.g., CuCl, CuI, or copper powder) | Catalytic amount | Facilitates the C-N bond formation in the Ullmann condensation. Monovalent copper complexes have been shown to improve efficiency. | [1][5] |

| Reaction Conditions | |||

| Temperature | 85-100°C (optimal range) | The reaction is typically carried out at elevated temperatures. Temperatures above 97°C can also influence the final crystal structure of the dye. | [4] |

| pH | Controlled (typically alkaline during condensation) | Affects the reaction rate and the purity of the product. An acid-binding agent (e.g., a carbonate) is often used. | [4] |

| Solvent | Water, Ethanol-water mixtures | The reaction is often carried out in an aqueous medium. | [5] |

| Reaction Time | 2-3 hours (can be shorter with microwave assistance) | Monitored by techniques like TLC or HPLC to determine reaction completion. | [5] |

| Post-Treatment | |||

| Crystallization Temperature | > 97°C | Heating the aqueous dispersion of the dye can modify its crystal structure, leading to improved filtration and handling properties. |

Detailed Experimental Protocol (Laboratory Scale)

The following protocol is a representative laboratory-scale procedure for the synthesis of an amino-substituted anthraquinone dye, adapted from a validated method for the Ullmann condensation of bromaminic acid. This protocol is intended for research and development purposes and should be performed by qualified personnel in a suitable laboratory setting.

Materials:

-

1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (Bromaminic acid)

-

N-(3-aminophenyl)acetamide

-

Copper(I) iodide (CuI) or Copper powder

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Solvent: Deionized water or an ethanol/water mixture

-

Hydrochloric acid (HCl) for acidification

-

Sodium chloride (NaCl) for salting out

-

Sodium hydroxide (NaOH) for pH adjustment and salification

-

Diatomaceous earth (for filtration)

-

Appropriate glassware and reaction setup (e.g., round-bottom flask, condenser, magnetic stirrer, heating mantle)

-

Thin-layer chromatography (TLC) apparatus for reaction monitoring

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add bromaminic acid, N-(3-aminophenyl)acetamide, and the copper catalyst.

-

Solvent and Base Addition: Add the chosen solvent (e.g., water) and the acid-binding agent (e.g., potassium carbonate).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100°C) with constant stirring.

-

Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them using thin-layer chromatography (TLC). The disappearance of the starting materials indicates the completion of the reaction.

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the dye in its acid form.

-

Filter the precipitate using a Büchner funnel. Wash the filter cake with water to remove inorganic salts.

-

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent if necessary.

-

Salification:

-

Resuspend the purified dye acid in water.

-

Adjust the pH to neutral (pH 7) with a sodium hydroxide solution to convert the dye to its sodium salt.

-

The dye can be "salted out" by adding sodium chloride to the solution to induce precipitation.

-

-

Final Isolation and Drying:

-

Filter the precipitated sodium salt of this compound.

-

Wash the filter cake with a minimal amount of cold water or a brine solution.

-

Dry the final product in an oven at a suitable temperature (e.g., 60-80°C) to a constant weight.

-

Mandatory Visualizations

Synthesis Pathway of this compound

Caption: Chemical synthesis pathway of this compound.

Manufacturing Process Workflow

Caption: General manufacturing workflow for this compound.

References